Dasatinib β-D-Glucuronide is a metabolite of dasatinib, a potent second-generation tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. As a glucuronide conjugate, it plays a significant role in the drug's metabolism and pharmacokinetics, influencing its efficacy and safety profile.
Dasatinib was initially developed by Bristol-Myers Squibb and is marketed under the brand name Sprycel. The compound is synthesized from the parent drug dasatinib through metabolic processes, particularly involving UDP-glucuronosyltransferases, which facilitate the conjugation of dasatinib with glucuronic acid.
Dasatinib β-D-Glucuronide belongs to the class of compounds known as glucuronides, which are formed through the enzymatic reaction of glucuronic acid with various substrates, including drugs. This classification is critical for understanding its pharmacological behavior and interactions within the body.
The synthesis of Dasatinib β-D-Glucuronide typically occurs through phase II metabolism, where dasatinib undergoes glucuronidation. This process is catalyzed by UDP-glucuronosyltransferase enzymes (UGTs), particularly UGT1A3 and UGT1A9, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to dasatinib.
The reaction conditions for synthesizing Dasatinib β-D-Glucuronide include:
Dasatinib β-D-Glucuronide has a complex structure characterized by its glucuronic acid moiety attached to the dasatinib molecule. The structural formula can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, reflecting its composition as a drug metabolite.
The molecular weight of Dasatinib β-D-Glucuronide is approximately 478.6 g/mol. The compound exhibits specific spectral characteristics that can be identified through mass spectrometry.
Dasatinib β-D-Glucuronide undergoes various chemical reactions in vivo, primarily involving hydrolysis back to dasatinib in certain biological contexts. The enzymatic cleavage can significantly affect its pharmacokinetic properties.
The stability of Dasatinib β-D-Glucuronide under physiological conditions allows it to circulate in the bloodstream until it reaches target tissues or organs where it may be hydrolyzed to release active dasatinib. This process is essential for maintaining therapeutic levels of the drug.
Dasatinib functions as an inhibitor of several tyrosine kinases involved in cell signaling pathways that promote cell growth and proliferation. The mechanism includes binding to the ATP-binding site of these kinases, leading to their inhibition.
Dasatinib β-D-Glucuronide is typically a solid at room temperature with solubility in polar solvents due to its glucuronic acid component. It exhibits stability under normal storage conditions but may degrade under extreme temperatures or pH levels.
The compound has a moderate log P value indicating its lipophilicity, influencing its absorption and distribution within biological systems. Its pKa values suggest that it exists predominantly in ionized form at physiological pH, enhancing solubility in aqueous environments.
Dasatinib β-D-Glucuronide is primarily utilized in pharmacokinetic studies to understand drug metabolism and excretion pathways. Its analysis helps researchers evaluate the safety profiles of dasatinib and predict potential drug-drug interactions based on metabolic pathways involving UGT enzymes.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0